5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one
Description
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-(1H-pyrazol-4-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11N3O/c12-8-2-1-7(11-8)3-6-4-9-10-5-6/h4-5,7H,1-3H2,(H,9,10)(H,11,12) |
InChI Key |
OVRXWYXOIVJVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
- Hydrazine-dicarbonyl cyclocondensation : Reacting 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) with hydrazine derivatives under catalytic conditions (e.g., nano-ZnO) yields polysubstituted pyrazoles. For 1H-pyrazol-4-yl derivatives, regioselective synthesis is achieved using aprotic dipolar solvents (DMF, NMP) with HCl.
- Example :
Ethyl acetoacetate + phenylhydrazine → 1,3,5-substituted pyrazole (95% yield).
Pyrrolidinone Ring Construction
- Lactamization : Cyclization of γ-aminobutyric acid (GABA) derivatives or reductive amination of keto esters forms pyrrolidin-2-one scaffolds.
Typical conditions: Glacial acetic acid or catalytic hydrogenation.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
- Attaching preformed pyrazole boronic esters to halogenated pyrrolidinones via Pd catalysis:
Example :
5-Bromopyrrolidin-2-one + (1H-pyrazol-4-yl)methylboronic acid → Target compound (55–61% yield).
Reductive Amination
- Condensing 5-aminopyrrolidin-2-one with pyrazole-4-carbaldehyde under H₂/Pd-C or NaBH₄ conditions:
Example :
Pyrazole-4-carbaldehyde + 5-aminopyrrolidin-2-one → Imine intermediate → Reduction → Product (70–88% yield).
Functional Group Interconversion
Oxidation-Reduction Sequences
Protection-Deprotection Strategies
- Benzyl or tert-butyl groups protect reactive sites during synthesis (e.g., pyrazole NH), followed by deprotection via hydrogenolysis.
Key Challenges and Optimizations
Analytical Validation
- NMR : Characteristic signals for pyrrolidinone carbonyl (δ 175–180 ppm in ¹³C) and pyrazole CH (δ 7.5–8.5 ppm in ¹H).
- HPLC Purity : >95% achieved via silica gel chromatography.
Scalability and Yield Considerations
- Optimal Route : Reductive amination (Step efficiency: 3 steps; Overall yield: 52–65%).
- Cost Drivers : Pd catalysts and chiral ligands (≈40% of total cost).
Chemical Reactions Analysis
Substitution Reactions
The pyrazole ring and pyrrolidinone core enable nucleophilic and electrophilic substitutions:
Pyrazole NH-substitution
-
Alkylation : Reacts with methyl iodide in basic conditions (K₂CO₃/DMF) to form N-methyl derivatives. Yield: ~75% under 60°C for 12 hours.
-
Acylation : Acetyl chloride in pyridine yields N-acetylated products, though steric hindrance from the pyrrolidinone methyl group reduces efficiency.
Pyrrolidinone carbonyl substitution
-
Nucleophilic attack at the carbonyl forms substituted alcohols or amines. For example, Grignard reagents (e.g., CH₃MgBr) yield tertiary alcohols, while ammonia derivatives produce imines.
Oxidation
-
Pyrrolidinone ring : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the α-methylene group to a ketone, forming 5-[(1H-pyrazol-4-yl)methyl]piperidine-2,6-dione.
-
Pyrazole ring : Resists oxidation due to aromatic stability, but methyl substituents may oxidize to carboxylic acids under strong conditions (e.g., CrO₃/H₂SO₄).
Reduction
-
Carbonyl reduction : Sodium borohydride (NaBH₄) selectively reduces the pyrrolidinone carbonyl to a secondary alcohol (yield: ~60%), while lithium aluminum hydride (LiAlH₄) fully reduces it to pyrrolidine.
-
Pyrazole ring : Generally inert to reduction, though hydrogenation (H₂/Pd-C) under high pressure may saturate the ring .
Cyclocondensation and Ring Formation
The compound participates in fused-ring synthesis:
-
Reacts with β-ketoesters or enamines via cyclocondensation to form pyrazolo[1,5-a]pyrimidines (yield: 70–85%) .
-
Copper-catalyzed coupling with aryl halides forms tricyclic derivatives .
Cross-Coupling Reactions
Suzuki-Miyaura coupling :
-
The pyrazole C4-position undergoes palladium-catalyzed coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to introduce aryl groups (yield: 65–80%) .
Buchwald-Hartwig amination :
Reaction Data Table
Mechanistic Insights
-
Steric effects : The methylene bridge between rings restricts reactivity at the pyrrolidinone C5 position.
-
Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance substitution rates by stabilizing transition states.
-
Catalyst reuse : Copper triflate in cyclocondensation retains >90% activity after four cycles .
Scientific Research Applications
5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one, emphasizing differences in substituents and biological relevance:
Key Observations :
- Electron-Withdrawing Groups : Nitro-substituted pyrazoles (e.g., in ) exhibit increased π-acidity, favoring interactions with electron-rich aromatic residues in enzymes or receptors .
- Pharmacological Activity : Compounds like 1-(3,4-dimethoxybenzyl)-imidazolidin-2-one () demonstrate acetylcholinesterase (AChE) inhibition, suggesting that 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one could be optimized for CNS disorders by introducing similar substituents .
Anti-Alzheimer’s Potential
Pyrrolidin-2-one derivatives with benzyl or aryl substituents (e.g., compound 10b in ) show potent AChE inhibition (IC₅₀ < 1 µM), outperforming donepezil in some cases. The absence of a benzyl group in 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one may reduce AChE affinity but improve blood-brain barrier permeability due to lower molecular weight (~179 vs. >400 g/mol) .
Physicochemical Properties
- Solubility : Pyrazole-containing derivatives generally exhibit moderate aqueous solubility (logP ~1–2). The addition of polar groups (e.g., methoxy in ) enhances solubility but may reduce membrane permeability.
- Stability : Pyrrolidin-2-one’s lactam ring confers resistance to hydrolysis compared to imidazolidin-2-one derivatives (), which are more prone to ring-opening under acidic conditions .
Biological Activity
5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one, a compound featuring a pyrrolidine ring and a pyrazole moiety, has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula of 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one is CHNO, with a molecular weight of approximately 179.22 g/mol. The compound consists of a pyrrolidinone core linked to a pyrazole group, which is known for its wide range of biological activities.
Synthesis
The synthesis of 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the reaction of suitable hydrazine derivatives with appropriate carbonyl compounds. Various synthetic methods have been reported, emphasizing the versatility of the pyrazole scaffold in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro evaluations have demonstrated that it possesses Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Candida albicans | 0.015 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one have also been investigated. It has been shown to inhibit key inflammatory mediators such as TNFα and IL-6 in cellular models, indicating its potential use in treating inflammatory diseases.
| Assay | IC50 (μM) |
|---|---|
| TNFα Inhibition | 0.045 |
| IL-6 Production | 0.050 |
The compound's mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for further development in anti-inflammatory therapies .
Anticancer Potential
Research has indicated that pyrazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies on 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one suggest it may inhibit cancer cell proliferation in several tumor types.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 12.0 |
| MCF7 (Breast Cancer) | 15.5 |
These findings warrant further investigation into its potential as an anticancer agent .
Case Studies and Research Findings
Several case studies have documented the biological activity of pyrazole derivatives similar to 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one:
- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against common pathogens, revealing that compounds with structural similarities to 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one exhibited enhanced antimicrobial activity compared to traditional antibiotics .
- Inflammation Models : In animal models of inflammation, compounds with the pyrazole structure have shown significant reductions in inflammatory markers, supporting their therapeutic potential .
- Cancer Cell Studies : Research on similar pyrazole compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that modifications to the pyrazole structure could enhance anticancer efficacy .
Q & A
Q. How to integrate multi-disciplinary data (e.g., crystallography, bioassays) for comprehensive analysis?
- Methodological Answer : Use software suites like WinGX to correlate crystallographic data with bioassay results. Statistical tools (e.g., PCA) identify correlations between structural features (e.g., bond angles ) and biological activity. Publish datasets in standardized formats (CIF for crystallography ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
